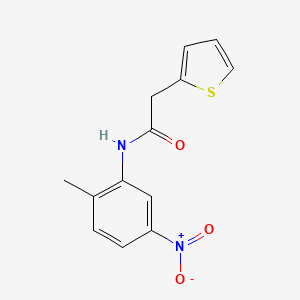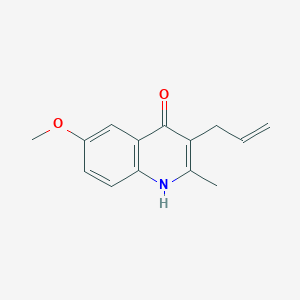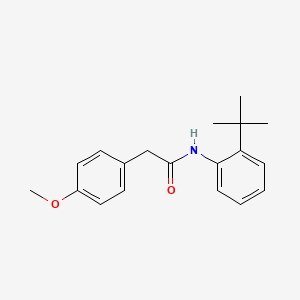![molecular formula C15H14ClNOS2 B5861740 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5861740.png)
2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide, also known as CMTPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CMTPA is a thioamide derivative and has been synthesized using various methods.
科学的研究の応用
2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. In medicinal chemistry, 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide has been investigated for its anticancer properties. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the activity of enzymes involved in cancer cell proliferation.
In pharmaceuticals, 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide has been studied for its potential use as a drug delivery agent. It has been shown to improve the solubility and bioavailability of poorly soluble drugs, thereby enhancing their therapeutic efficacy.
In material science, 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide has been explored for its use as a corrosion inhibitor. It has been found to inhibit the corrosion of metals and alloys in acidic and alkaline environments.
作用機序
The mechanism of action of 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide is not fully understood. However, studies have suggested that it exerts its biological effects by interacting with specific molecular targets. In cancer cells, 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide has been shown to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. It also induces apoptosis by activating caspase-3 and caspase-9.
In drug delivery, 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide has been found to improve the solubility and bioavailability of poorly soluble drugs by forming inclusion complexes with them. These inclusion complexes enhance the dissolution rate and permeability of drugs, thereby improving their therapeutic efficacy.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the activity of enzymes involved in cancer cell proliferation and induces apoptosis. In addition, it has been found to inhibit the migration and invasion of cancer cells.
In drug delivery, 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide has been shown to improve the solubility and bioavailability of poorly soluble drugs. It has also been found to enhance the stability of drugs in biological fluids.
実験室実験の利点と制限
One of the main advantages of 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide is its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material science. It has been shown to have anticancer properties, improve drug solubility and bioavailability, and inhibit corrosion.
However, there are also limitations to the use of 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide in lab experiments. One limitation is its potential toxicity, which needs to be carefully evaluated before its use in biological systems. In addition, the synthesis of 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide can be challenging, and its purity needs to be carefully monitored to ensure accurate results.
将来の方向性
There are several future directions for the study of 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide. In medicinal chemistry, further studies are needed to elucidate its mechanism of action and optimize its anticancer properties. In addition, studies are needed to evaluate its potential use as a drug delivery agent for various therapeutic applications.
In material science, further studies are needed to explore its potential use as a corrosion inhibitor for various metals and alloys. In addition, studies are needed to evaluate its effectiveness in different environmental conditions.
Overall, 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide is a promising chemical compound that has potential applications in various fields. Further research is needed to fully understand its mechanism of action and optimize its properties for various applications.
合成法
2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide can be synthesized using different methods. One of the most common methods is the reaction of 4-chlorobenzenethiol with 3-methylthiophenylacetic acid in the presence of thionyl chloride and triethylamine. This reaction results in the formation of 2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]acetamide as a white solid with a melting point of 155-157°C.
特性
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS2/c1-19-14-4-2-3-12(9-14)17-15(18)10-20-13-7-5-11(16)6-8-13/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTQUAPBDDFBCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{4-bromo-2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5861667.png)
![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)

![2-(3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5861695.png)

![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)
![2-(4-methyl-1-piperazinyl)-5-[(3-methyl-2-thienyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5861716.png)
![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)

![4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5861738.png)

![4-methyl-1-[(3-nitrophenyl)carbonothioyl]piperidine](/img/structure/B5861772.png)

